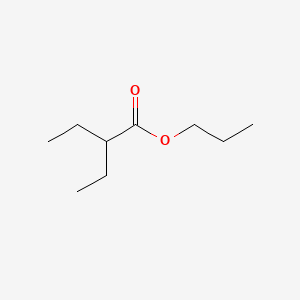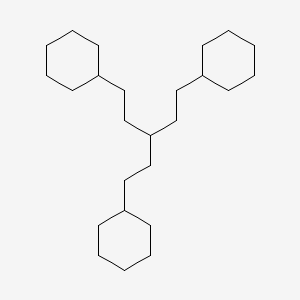
1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane is a complex organic compound with the molecular formula C25H46 It is characterized by its unique structure, which includes multiple cyclohexyl groups attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane typically involves the reaction of cyclohexyl derivatives with pentane intermediates. One common method is the alkylation of cyclohexyl compounds using appropriate alkyl halides under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of precursor compounds. This process can be optimized to achieve high yields and purity, making it suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclohexyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce fully saturated hydrocarbons .
Aplicaciones Científicas De Investigación
1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and structural properties.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For example, in biological systems, it may interact with membrane proteins, altering their function and affecting cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dicyclohexylpropane
- 1,5-Dicyclohexylpentane
- 1,5-Dicyclohexyl-3-methylpentane
Uniqueness
1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane is unique due to its specific structural arrangement, which includes an additional cyclohexylethyl group compared to similar compounds. This unique structure can result in different chemical reactivity and physical properties, making it valuable for specific applications .
Propiedades
Número CAS |
2090-16-6 |
|---|---|
Fórmula molecular |
C25H46 |
Peso molecular |
346.6 g/mol |
Nombre IUPAC |
[5-cyclohexyl-3-(2-cyclohexylethyl)pentyl]cyclohexane |
InChI |
InChI=1S/C25H46/c1-4-10-22(11-5-1)16-19-25(20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h22-25H,1-21H2 |
Clave InChI |
QSDSENYLXAFOHY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCC(CCC2CCCCC2)CCC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


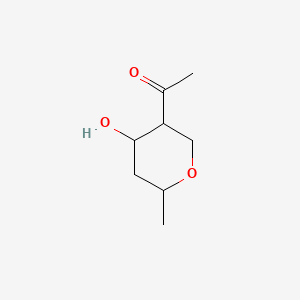

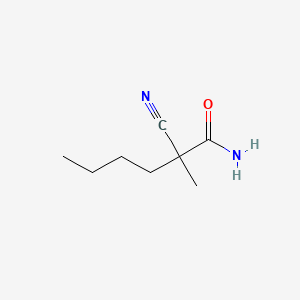
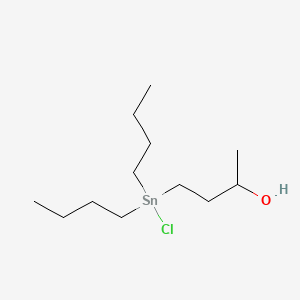
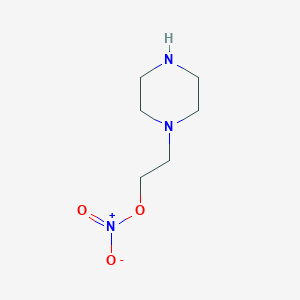


![Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B13812496.png)
![7,9,10-trimethylbenzo[c]acridine](/img/structure/B13812501.png)
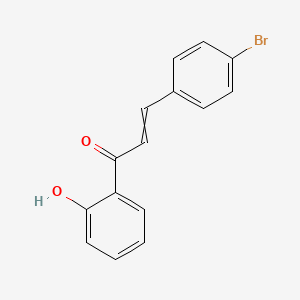
![Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B13812509.png)
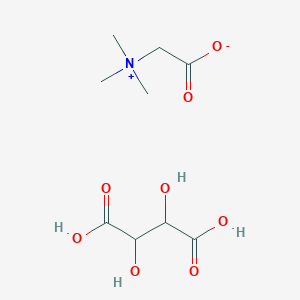
![N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide](/img/structure/B13812525.png)
